molecular formula C18H17N3O3 B2962596 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide CAS No. 897616-42-1

2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2962596
CAS No.: 897616-42-1
M. Wt: 323.352
InChI Key: DFTFWVAHSJLQLW-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidinone core substituted with a methyl group at position 2 and a 4-oxo functional group. The acetamide linkage connects this heterocyclic system to a 4-methoxyphenyl moiety (Fig. 1). The methoxy group may enhance solubility or target affinity, while the pyrido[1,2-a]pyrimidinone scaffold could mimic purine or pyrimidine bases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-17(18(23)21-10-4-3-5-15(21)19-12)20-16(22)11-13-6-8-14(24-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTFWVAHSJLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-aminopyridine and an appropriate aldehyde or ketone can form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrido[1,2-a]pyrimidine core with a methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[1,2-a]Pyrimidinone-Based Analogs

N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}-2-(Naphthalen-2-yloxy)Acetamide (BI81805)
  • Structure : Replaces the 4-methoxyphenyl group with a naphthyloxy substituent.
  • Activity: Not explicitly reported, but the naphthalene moiety may favor interactions with hydrophobic binding pockets in targets like kinases or G-protein-coupled receptors (GPCRs) .
N-(3-Methylbutyl)-2-{4-Oxo-2-Sulfanylidene-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidin-3-yl}Acetamide
  • Structure: Contains a pyrido[2,3-d]pyrimidinone core with a sulfanylidene group and a 3-methylbutyl chain.
  • Key Differences : The sulfur atom and altered pyrido ring system may confer distinct electronic properties, influencing redox activity or metal chelation.
  • Activity : Likely targets enzymes reliant on thiol interactions, such as cysteine proteases or thioredoxin reductase .

1,3,4-Thiadiazole Derivatives with Acetamide Linkages

N-[5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-[(6-Methyl-1,3-Benzothiazole-2-yl)Amino]Acetamide
  • Structure: Substitutes the pyrido[1,2-a]pyrimidinone core with a 1,3,4-thiadiazole ring and benzothiazole group.
  • Key Differences : The thiadiazole-benzothiazole system enhances π-π stacking and hydrogen-bonding capabilities.
  • Activity : Demonstrated 100% effectiveness in anticonvulsant models (MES method), suggesting CNS penetration and sodium channel modulation .

Quinazoline Sulfonyl Acetamides

N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)Acetamide (Compound 40)
  • Structure : Features a quinazoline sulfonyl group linked to a morpholine ring.
  • Key Differences : The sulfonyl group increases polarity, while morpholine improves solubility and metabolic stability.
  • Activity : Exhibited potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay), likely via topoisomerase or kinase inhibition .

GPR139 Agonists with Pyrrolotriazinyl Acetamide Scaffolds

(S)-N-(1-(4-Methoxyphenyl)Ethyl)-2-(4-Oxopyrrolo[1,2-d][1,2,4]Triazin-3(4H)-yl)Acetamide (20a)
  • Structure: Replaces the pyrido[1,2-a]pyrimidinone core with a pyrrolotriazine ring.
  • Activity : Demonstrated efficacy in mouse models of social interaction, indicating CNS activity and GPR139 agonism .

Structural and Pharmacological Comparison Table

Compound Class Core Structure Key Substituents Biological Activity Potency/Effectiveness
Target Compound Pyrido[1,2-a]pyrimidinone 4-Methoxyphenyl, methyl, oxo Not explicitly reported N/A
BI81805 (Pyrido analog) Pyrido[1,2-a]pyrimidinone Naphthyloxy Undisclosed N/A
Thiadiazole-Benzothiazole Hybrid 1,3,4-Thiadiazole 4-Methoxyphenyl, benzothiazole Anticonvulsant 100% MES protection
Quinazoline Sulfonyl Acetamide Quinazoline Morpholine, 4-methoxyphenyl Anti-cancer (HCT-1, MCF-7) IC50 < 10 μM
GPR139 Agonist (20a) Pyrrolo[1,2-d][1,2,4]triazin 4-Methoxyphenylethyl Social interaction modulation Significant in vivo efficacy

Key Insights

  • Structural Flexibility: The acetamide linkage serves as a versatile scaffold, accommodating diverse heterocyclic cores (pyrido[1,2-a]pyrimidinone, thiadiazole, quinazoline) to target distinct biological pathways.
  • Role of Methoxyphenyl : This group consistently enhances solubility and target affinity across analogs, though its impact varies with core structure (e.g., anticonvulsant vs. anti-cancer activity).
  • Pharmacological Potential: Pyrido[1,2-a]pyrimidinone derivatives remain underexplored compared to thiadiazole or quinazoline analogs, warranting further investigation into kinase or protease inhibition.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS Number: 946335-73-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. Its structure incorporates a pyrido[1,2-a]pyrimidine core, which is significant for its biological properties.

PropertyValue
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
CAS Number946335-73-5

Synthesis

The synthesis of the compound typically involves several steps, starting from readily available precursors. Key steps include:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxyphenyl Group : Achieved through nucleophilic substitution or coupling reactions.
  • Acetamide Formation : Typically involves amide coupling reactions.

Anticancer Properties

Research has shown that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity. The mechanism often involves inhibition of specific enzymes crucial for cancer cell proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, the compound reduces tetrahydrofolate levels, thus impeding nucleotide synthesis and cell proliferation .

Antimicrobial Activity

Studies have indicated that derivatives of this compound demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness against these pathogens suggests potential therapeutic applications in treating bacterial infections.

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease. Inhibiting AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of related pyrido[1,2-a]pyrimidines in vitro and found significant inhibition of tumor cell lines, suggesting that modifications to the structure could enhance potency against specific cancers.
  • Antimicrobial Testing : In a comparative study on various synthesized compounds, those containing the pyrido[1,2-a]pyrimidine scaffold exhibited varying degrees of antibacterial activity, with some derivatives showing enhanced effects compared to standard antibiotics.

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